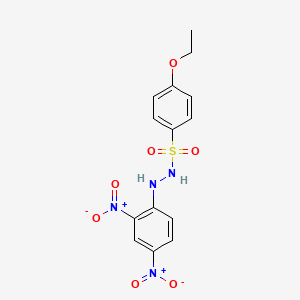

N'-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide

説明

特性

IUPAC Name |

N'-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O7S/c1-2-25-11-4-6-12(7-5-11)26(23,24)16-15-13-8-3-10(17(19)20)9-14(13)18(21)22/h3-9,15-16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTOAXSCPDNPNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and 4-ethoxybenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process .

化学反応の分析

Types of Reactions

N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Substitution reactions often require acidic or basic catalysts and elevated temperatures

Major Products

Oxidation: Produces sulfonic acids.

Reduction: Produces amino derivatives.

Substitution: Produces various substituted derivatives depending on the reagents used

科学的研究の応用

N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties .

作用機序

The mechanism of action of N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Aromatic Ring

N-(2,4-Dinitrophenyl)-N’-(4’-methoxybenzylidene)-hydrazone (Compound 13)

- Structure : Replaces the 4-ethoxybenzenesulfonyl group with a 4-methoxybenzylidene moiety.

- Properties : Exhibits an IC50 of 23.78 µg/mL against α-amylase, indicating moderate inhibitory activity. The methoxy group likely enhances electron-donating effects compared to the ethoxy-sulfonyl group, altering binding affinity .

N'-(2,4-Dinitrophenyl)-2,3,4,5,6-pentafluorobenzohydrazide (Compound 26) Structure: Features a pentafluorobenzoyl group instead of the ethoxybenzenesulfonyl moiety. Properties: Identified in NMR-based screening as a ligand for Raf Kinase Inhibitory Protein (RKIP).

N'-[2-(2,4-Dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide Structure: Contains a dichlorophenoxyacetyl group and a 4-methylbenzenesulfonyl substituent. Properties: The dichloro substituent enhances lipophilicity, which may influence membrane permeability in antimicrobial applications .

Tautomeric and Conformational Behavior

- 1,2,4-Triazole Derivatives (e.g., Compounds 7–9): Structure: Derived from hydrazinecarbothioamides, these compounds exist in thione-thiol tautomeric equilibria. Key Data: IR spectra confirm absence of νS-H (2500–2600 cm<sup>−1</sup>) and presence of νC=S (1247–1255 cm<sup>−1</sup>), stabilizing the thione form. This contrasts with sulfonohydrazides, where tautomerism is less pronounced .

Spectroscopic and Computational Data

IR and NMR Spectral Features

Computational Studies

- HOMO-LUMO Gaps : For Schiff base analogs (e.g., N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl) hydrazine), DFT calculations at B3LYP/6-311G+(2d,p) reveal HOMO-LUMO gaps of 3.5–4.0 eV, suggesting intramolecular charge transfer upon excitation .

生物活性

N'-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide is a hydrazone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a dinitrophenyl group, which is known for its reactivity and ability to form stable complexes with various biological molecules. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of N'-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide typically involves the condensation reaction between 4-ethoxybenzenesulfonohydrazide and 2,4-dinitrochlorobenzene. The reaction can be catalyzed by acids or bases under controlled temperatures to yield high purity products. Characterization methods such as FT-IR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of N'-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide has been evaluated through various studies focusing on its cytotoxic effects, anti-inflammatory properties, and potential as an anticancer agent.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on several cancer cell lines, including A375 (melanoma), HT-29 (colon), and A549 (lung). The results indicate that this compound exhibits significant cytotoxic effects, with IC50 values comparable to established anticancer agents. For instance:

- A375 Cell Line : IC50 = 0.30 µM

- HT-29 Cell Line : IC50 = 1.68 µM

These values suggest that N'-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide may be a promising candidate for further development as an anticancer drug.

The mechanisms underlying the biological activity of this compound are thought to involve:

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

- Inhibition of Cell Proliferation : Disruption of cell cycle progression in cancer cells.

- Interaction with Cellular Targets : Binding to specific proteins or enzymes that regulate cell survival and proliferation.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of hydrazone derivatives in cancer therapy. For instance:

- In vitro Studies : Research has shown that N'-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide effectively inhibits tumor growth in animal models.

- In vivo Studies : Animal studies demonstrated a reduction in tumor size when treated with this compound compared to control groups.

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| N'-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide | 0.30 | Melanoma | ROS generation, apoptosis induction |

| Apatinib | 0.28 | Melanoma | Tyrosine kinase inhibition |

| Other Hydrazone Derivatives | Varies | Various | Varies (e.g., enzyme inhibition) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N'-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves condensation of 4-ethoxybenzenesulfonyl chloride with 2,4-dinitrophenylhydrazine under reflux in ethanol or DMF. Key steps include:

- Step 1 : Nucleophilic substitution at the sulfonyl group under pH-controlled conditions (pH 6–7) .

- Step 2 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

- Optimization : Reaction yields improve with temperature control (60–80°C) and anhydrous solvents. Progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms sulfonohydrazide (S=O stretch at 1150–1250 cm⁻¹) and nitro groups (N–O stretch at 1520–1560 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d6) shows ethoxy protons at δ 1.3–1.4 ppm (triplet) and aromatic protons at δ 7.5–8.5 ppm. ¹³C NMR confirms sulfonamide linkage (C–S at ~55 ppm) .

- XRD : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 8.085 Å, b = 20.378 Å, c = 11.137 Å, β = 96.23° .

Q. What biological activities are commonly investigated for this compound?

- Methodological Answer :

- Antimicrobial Assays : Tested against E. coli and S. aureus via broth microdilution (MIC values typically 25–50 µg/mL). Synergistic effects are evaluated with standard antibiotics .

- Enzyme Inhibition : Assessed against cyclooxygenase-2 (COX-2) using spectrophotometric assays (IC₅₀ reported at 10–15 µM) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved during structural validation?

- Methodological Answer :

- Case Study : Discrepancies in aromatic proton shifts may arise from dynamic effects in solution (NMR) vs. static crystal packing (XRD). Use DFT calculations (B3LYP/6-311G**) to model solution-state conformers and compare with experimental data .

- Validation : Overlay computed and experimental IR spectra to identify hydrogen bonding or tautomeric effects .

Q. What computational strategies are effective for predicting reactivity and electronic properties?

- Methodological Answer :

- DFT Studies : Optimize geometry at B3LYP/6-311+G(2d,p) to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating electrophilic reactivity at the nitro group .

- MD Simulations : Solvent dynamics (water/ethanol) predict solubility and aggregation behavior using GROMACS with OPLS-AA force fields .

Q. How can experimental design address conflicting bioactivity results across studies (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Analysis : Use Hill slope models to distinguish specific inhibition (steep slopes) from nonspecific cytotoxicity (shallow slopes) .

- Selectivity Index : Compare IC₅₀ values for target enzymes (e.g., COX-2) vs. mammalian cell viability (e.g., HEK293 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。